1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine
Descripción
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine (CAS: 1878022-44-6) is a heterocyclic compound featuring a piperidine ring (a six-membered amine ring) fused to a [1,2,4]triazolo[4,3-a]pyrazine core. This bicyclic system combines a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) and a triazole ring (a five-membered aromatic ring with three nitrogen atoms). The compound’s structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and enzymes .
Propiedades
IUPAC Name |
8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-5-14(6-3-1)9-10-13-12-8-15(10)7-4-11-9/h4,7-8H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDRNZLURXMZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN3C2=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para OSM-S-653 no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para mejorar el rendimiento y la pureza, así como implementar técnicas de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
OSM-S-653 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, como la reducción de grupos nitro a aminas.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde los átomos de halógeno son reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como azida de sodio y carbonato de potasio en las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados del andamiaje de tienopirimidina, que pueden modificarse aún más para mejorar la actividad biológica y la selectividad.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un intermedio valioso en la síntesis de otras moléculas biológicamente activas.
Medicina: Se está llevando a cabo una investigación para explorar su potencial como agente terapéutico para otras enfermedades, incluido el cáncer y las infecciones bacterianas.
Industria: OSM-S-653 se puede utilizar en el desarrollo de nuevas entidades químicas para diversas aplicaciones industriales, como agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de OSM-S-653 implica la inhibición de la asparagina tRNA sintetasa de Plasmodium falciparum. Esta enzima es crucial para la síntesis de proteínas en el parásito, y su inhibición conduce a la interrupción de la traducción de proteínas y la activación de la respuesta de inanición de aminoácidos . El compuesto forma un aducto covalente con la enzima, bloqueando efectivamente su actividad y provocando la muerte del parásito.
Comparación Con Compuestos Similares
Key Properties :
- Molecular Formula : Presumed to be C₁₀H₁₂N₆ (based on analogous structures in and ).
- Molecular Weight : ~216.25 g/mol (calculated).
- Synthetic Routes : Likely synthesized via nucleophilic substitution of a chlorinated triazolopyrazine precursor with piperidine, as suggested by methods in and .
Comparison with Structurally Similar Compounds
Piperidine vs. Piperazine Derivatives
Compound : 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride ()
- Structural Difference : Replaces piperidine with piperazine (a six-membered ring with two nitrogen atoms).
- Impact :
- Basicity : Piperazine is more basic due to additional nitrogen, enhancing water solubility in its dihydrochloride form.
- Pharmacokinetics : Increased polarity may reduce blood-brain barrier permeability compared to piperidine derivatives.
- Application: Potential use in peripheral targets due to solubility advantages .
Piperidine Derivatives with Functional Modifications
Compound: 8-(4-Amino-1-piperidinyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one ()
- Structural Difference: Incorporates a ketone group at position 3 and an amino group on the piperidine ring.
- Molecular Weight: Higher (234.26 g/mol) due to the additional oxygen atom.
- Application: Modified derivatives show promise in adenosine receptor modulation () .
Pyrrolidine Derivatives
Compound : N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide ()
- Structural Difference : Substitutes piperidine with pyrrolidine (a five-membered amine ring) and adds a hydrophobic thiophene-carboxamide group.
- Impact :
- Conformational Flexibility : Smaller ring size may restrict binding pocket compatibility.
- Lipophilicity : Thiophene enhances membrane permeability but may reduce solubility.
- Application: Potential CNS applications due to balanced lipophilicity .
Chlorinated Triazolopyrazines
Compound : 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine ()
- Structural Difference : Chlorine atoms at positions 3 and 8 instead of piperidine.
- Impact :
- Reactivity : Electrophilic chlorines facilitate further functionalization (e.g., substitution with amines or alcohols).
- Bioactivity : Chlorine atoms may enhance binding to hydrophobic enzyme pockets.
- Application : Intermediate for synthesizing bioactive derivatives .
Adenosine Receptor Modulation
- Target Compound: Derivatives like 8-amino-triazolopyrazin-3-ones () exhibit potent binding to adenosine A₁ and A₂ₐ receptors, critical for neuroprotection and anti-inflammatory effects.
- Comparison : Piperidine-substituted analogs (e.g., CAS 1878022-44-6) may show improved CNS penetration over polar piperazine derivatives .
Vasopressin Antagonism
- Related Compound : 1-(2,6-Diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[F][1,2,4]triazolo[4,3-a][1,4]diazepine derivatives () act as vasopressin antagonists.
- Structural Insight : The triazolopyrazine core is retained, but spirocyclic amines enhance target specificity for neuropsychological disorders .
Physicochemical Properties
Actividad Biológica
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.
The chemical formula for this compound is C10H13N5, with a molecular weight of 203.25 g/mol. The compound features a piperidine ring attached to a triazolo-pyrazine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C10H13N5 |
| Molecular Weight | 203.25 g/mol |
| IUPAC Name | 8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine |
| PubChem CID | 125130284 |
Recent studies have identified several mechanisms through which this compound exerts its biological effects:
- PARP Inhibition : A series of derivatives based on this compound have been synthesized and evaluated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Compounds derived from this scaffold exhibited IC50 values below 4.1 nM against PARP1 and demonstrated significant antiproliferative effects on BRCA-deficient cancer cell lines such as MDA-MB-436 and Capan-1 .
- Renin Inhibition : Some derivatives have shown promising results as human renin inhibitors. Notably, certain compounds demonstrated IC50 values in the nanomolar range (e.g., 1.7 nM), indicating strong potential for managing hypertension .
- Antibacterial Activity : Recent evaluations indicated that derivatives of this compound possess moderate to good antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited an MIC of 32 μg/mL against Staphylococcus aureus .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and pyrazine rings:
- Substituent Variability : Different substituents at the 2-position of the phenyl ring have been shown to affect the potency of PARP inhibition and antibacterial activity.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity and biological activity against targeted receptors.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of triazolo-pyrazine derivatives, one compound demonstrated significant inhibition of cell proliferation in various cancer cell lines (IC50 values ranging from 0.15 μM to 0.83 μM) . These findings highlight the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of synthesized derivatives showed that certain compounds had comparable effectiveness to standard antibiotics like ampicillin against E. coli and S. aureus . This suggests that these compounds could serve as viable alternatives in treating bacterial infections.
Q & A
Q. Table 1: Substituent Effects on Binding Affinity
| Derivative | R Group (Position) | A₁ IC₅₀ (nM) | A₂A IC₅₀ (nM) |
|---|---|---|---|
| 19 | 4-Piperazinylphenyl | 85 | 12 |
| 21 | Benzylpiperazinyl | 120 | 18 |
| Data from |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., cAMP accumulation vs. radioligand binding) to minimize discrepancies. For adenosine receptors, use HEK293 cells expressing human receptors .
- Impurity Analysis: HPLC-MS detects trace intermediates (e.g., unreacted hydrazones) that may antagonize off-target receptors, artificially inflating selectivity .
Case Study: Compound 19 showed 56% yield but 92% purity after recrystallization (CH₃NO₂), resolving earlier contradictions in IC₅₀ values .
Advanced: What strategies improve regioselectivity in triazolo-pyrazine cyclization?
Methodological Answer:
Q. Table 2: Regioselectivity Optimization
| Condition | Yield (%) | Major Product |
|---|---|---|
| POCl₃, 120°C, 12h | 65 | 8-Chloro |
| CDI, DMF, 100°C, 24h | 70 | 8-Amino |
| Data from |
Advanced: How to address low solubility in pharmacokinetic studies?
Methodological Answer:
- Salt Formation: Hydrochloride salts of 8-amino derivatives increase aqueous solubility (e.g., 19·HCl: 2.1 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug Design: Esterification of piperidine nitrogen (e.g., acetyloxymethyl) enhances intestinal absorption, with hydrolysis in plasma releasing active compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
